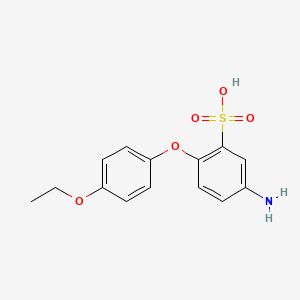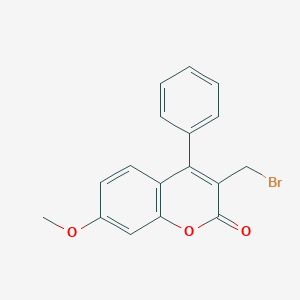
Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- is a chemical compound with the molecular formula C10H11Br3N2 It is characterized by the presence of a diazene group (N=N) bonded to a 2,3,5-tribromophenyl group and a 1,1-dimethylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by coupling with a tribromophenyl derivative. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the tribromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Diazene, bis(1,1-dimethylethyl)-: This compound has a similar diazene group but lacks the tribromophenyl group, making it less reactive in certain substitution reactions.
1,2-Bis(nitroazol-1-yl)diazenes:
Uniqueness: Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
832077-09-5 |
|---|---|
Formule moléculaire |
C10H11Br3N2 |
Poids moléculaire |
398.92 g/mol |
Nom IUPAC |
tert-butyl-(2,3,5-tribromophenyl)diazene |
InChI |
InChI=1S/C10H11Br3N2/c1-10(2,3)15-14-8-5-6(11)4-7(12)9(8)13/h4-5H,1-3H3 |
Clé InChI |
QSMSINYRJDIGMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


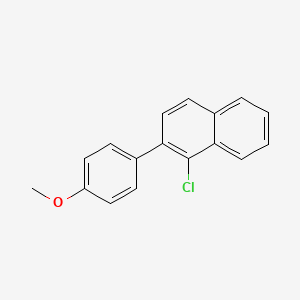
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
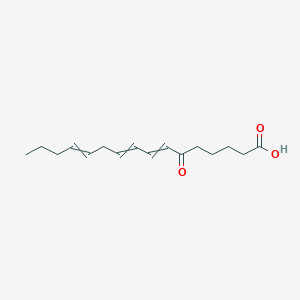
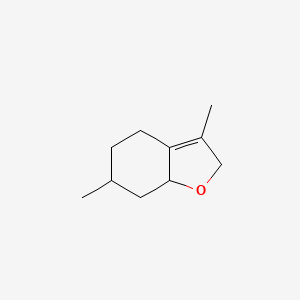
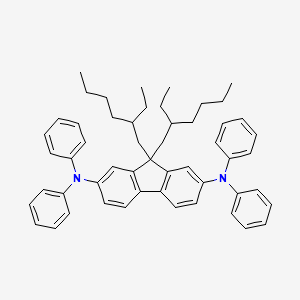
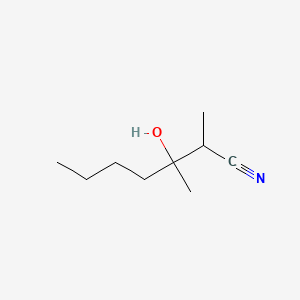
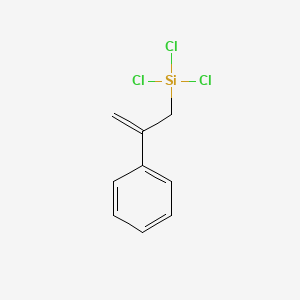
![Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14202053.png)
![1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)](/img/structure/B14202055.png)
